1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid
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Overview
Description
1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline derivatives and propan-2-ol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often using a catalyst to facilitate the process.
Industrial Production: On an industrial scale, the production involves large-scale reactors and continuous monitoring to ensure the purity and yield of the product.
Chemical Reactions Analysis
1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
- Oxidized derivatives with different functional groups.
- Reduced forms with altered oxidation states.
- Substituted isoquinoline derivatives with varied biological activities .
Scientific Research Applications
1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It interacts with enzymes and receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1-(Propan-2-yloxy)isoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives:
Similar Compounds: Isoquinoline, 1-methoxyisoquinoline, and 1-ethoxyisoquinoline.
Uniqueness: The presence of the propan-2-yloxy group imparts unique chemical and biological properties, making it distinct from other isoquinoline derivatives
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-propan-2-yloxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-8(2)17-12-10-6-4-3-5-9(10)7-11(14-12)13(15)16/h3-8H,1-2H3,(H,15,16) |
InChI Key |
LJUCYZSDTXTORG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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